molecular formula C15H19ClN2O2 B13372220 N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

Cat. No.: B13372220
M. Wt: 294.77 g/mol
InChI Key: WZTWOHGLFPNRSJ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique chemical structure, which includes a sec-butyl group, a chloro substituent, and a cyclopropylcarbonyl amide group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes reduction to form 2-chloro-5-aminobenzoic acid.

    Amidation Reaction: The 2-chloro-5-aminobenzoic acid is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acid.

    Introduction of the sec-Butyl Group: The final step involves the reaction of the intermediate with sec-butylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of N-(sec-butyl)-2-substituted-5-[(cyclopropylcarbonyl)amino]benzamides.

    Reduction: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzylamines.

    Oxidation: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acids.

Scientific Research Applications

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
  • N-(sec-butyl)-2-chloro-4-[(cyclopropylcarbonyl)amino]benzamide
  • N-(tert-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide

Uniqueness

N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the chloro substituent at specific positions on the benzamide core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

N-butan-2-yl-2-chloro-5-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H19ClN2O2/c1-3-9(2)17-15(20)12-8-11(6-7-13(12)16)18-14(19)10-4-5-10/h6-10H,3-5H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

WZTWOHGLFPNRSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C2CC2)Cl

Origin of Product

United States

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